molecular formula C10H9BrOS B13333651 5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one

5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2h)-one

Cat. No.: B13333651
M. Wt: 257.15 g/mol
InChI Key: RZELPLFYIWJXNO-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one is an organic compound that belongs to the class of benzo[b]thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one typically involves the bromination of 2,2-dimethylbenzo[b]thiophen-3(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 2,2-dimethylbenzo[b]thiophen-3(2H)-one derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzothiophene
  • 2,3-Dibromobenzo[b]thiophene
  • 2-Iodobenzothiophene
  • 5-Methyl-2-(tributylstannyl)pyridine
  • Benzo[b]thiophene-2-carboxaldehyde

Uniqueness

5-Bromo-2,2-dimethylbenzo[b]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other benzo[b]thiophene derivatives .

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-1-benzothiophen-3-one

InChI

InChI=1S/C10H9BrOS/c1-10(2)9(12)7-5-6(11)3-4-8(7)13-10/h3-5H,1-2H3

InChI Key

RZELPLFYIWJXNO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(S1)C=CC(=C2)Br)C

Origin of Product

United States

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